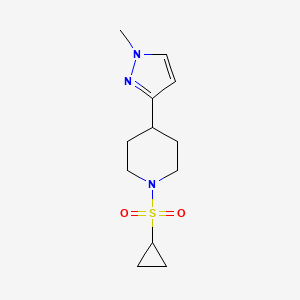

1-(cyclopropylsulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

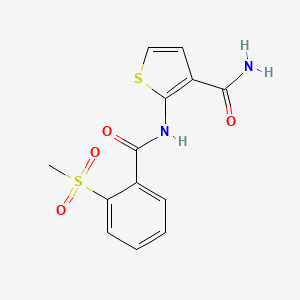

The compound “1-(cyclopropylsulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a sulfonyl group, a pyrazol group, and a piperidine ring .

Molecular Structure Analysis

The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a pyrazol group, which is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the piperidine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the sulfonyl group would likely make it soluble in polar solvents .Scientific Research Applications

Synthesis and Structural Analysis

N-Alkylated Arylsulfonamides of (Aryloxy)ethyl Piperidines

A study highlighted the synthesis of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, aiming for selective 5-HT7 receptor ligands or multifunctional agents for complex disease treatment. Compound 31, an antagonist at the 5-HT7 receptor, demonstrated antidepressant-like and pro-cognitive properties, suggesting a polypharmacological approach to CNS disorders treatment (Canale et al., 2016).

Antimicrobial Activity of New Heterocycles

Research on 3-methyl 1-phenyl-5-amino pyrazole derivatives led to the creation of various compounds with potential antimicrobial activity. This study expanded the chemical diversity and biological applications of sulfonamide-based heterocycles (El‐Emary et al., 2002).

Cyclin-dependent Kinase Inhibitors

Investigations into beta-piperidinoethylsulfides identified potent inhibitors of cyclin-dependent kinase CDK2, showcasing a novel approach to synthesizing compounds with potential therapeutic applications in cancer treatment (Griffin et al., 2006).

Potential Therapeutic Applications

Cannabinoid Receptor Antagonists

Studies on pyrazole derivatives, including structural analysis and synthesis, have provided insights into their potential as cannabinoid receptor antagonists. These findings may contribute to the development of therapies addressing the side effects of cannabinoids (Lan et al., 1999).

Adhesion Molecule Inhibitors

Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine were identified as potent inhibitors of adhesion molecule upregulation. Such compounds could have significant therapeutic value in treating inflammatory conditions and arthritis (Kaneko et al., 2004).

Molecular Interaction with CB1 Cannabinoid Receptor

Research into N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) revealed its potent and selective antagonist properties for the CB1 cannabinoid receptor, offering a foundation for developing cannabinoid receptor modulators (Shim et al., 2002).

Future Directions

properties

IUPAC Name |

1-cyclopropylsulfonyl-4-(1-methylpyrazol-3-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-14-7-6-12(13-14)10-4-8-15(9-5-10)18(16,17)11-2-3-11/h6-7,10-11H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRWQSZERKGOKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropylsulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,6-Difluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2689564.png)

![2-{[(2,5-Dibromophenyl)amino]methyl}phenol](/img/structure/B2689565.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2689566.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2689574.png)

![2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2689575.png)

![(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2689578.png)

![7,8-dimethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689586.png)